8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
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Overview
Description
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves multiple steps. One common method involves the reaction of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate with 6-aminohexanoic acid in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production. The key challenges would include ensuring high yield and purity of the final product while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: The major products would include oxidized derivatives of the chromen ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the sulfonyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The chromen ring structure is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate
- 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl benzoate
Uniqueness
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is unique due to the presence of both the chromen ring and the sulfonyl-aminohexanoate moiety. This combination of structural features may confer unique biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C26H31NO6S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(8-methyl-2-oxo-4-propylchromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C26H31NO6S/c1-4-8-20-17-25(29)33-26-19(3)23(15-14-22(20)26)32-24(28)9-6-5-7-16-27-34(30,31)21-12-10-18(2)11-13-21/h10-15,17,27H,4-9,16H2,1-3H3 |
InChI Key |
WBPJSKLSYRHDRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CCCCCNS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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